6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring substituted with a difluoromethyl group and an oxolan-2-ylmethoxyethyl group. The presence of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The oxolan-2-ylmethoxyethyl group may also contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrimidines: These compounds share a similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Oxolan-2-ylmethoxyethyl Substituted Pyrimidines: Compounds with similar substituents on the pyrimidine ring but different functional groups
Uniqueness
6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and oxolan-2-ylmethoxyethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(difluoromethyl)-N-[2-(oxolan-2-ylmethoxy)ethyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c13-12(14)10-6-11(17-8-16-10)15-3-5-18-7-9-2-1-4-19-9/h6,8-9,12H,1-5,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCJUAFSBPNDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCNC2=NC=NC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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